3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines, which are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with various substituents attached to the ring system. These include a 3-chlorobenzyl group, an ethoxy group, an ethyl group, and a methyl group .Chemical Reactions Analysis
As a pyrido[2,3-d]pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution reactions at the various positions on the ring system, as well as reactions at the substituent groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrido[2,3-d]pyrimidine core would likely contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including closely related compounds to the chemical . These compounds were analyzed using spectral techniques like NMR, UV-visible and FT-IR spectroscopy, and X-ray diffraction analysis. This research highlights the structural and electronic properties of such compounds, which are crucial for their applications in scientific research (Ashraf et al., 2019).
Antitumor Activity
- Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally similar to the one . The study demonstrated its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, suggesting its potential use in antitumor applications (Grivsky et al., 1980).
Urease Inhibition
- Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, closely related to the chemical of interest, and evaluated their urease inhibition activity. This research is significant as it explores the potential therapeutic applications of these compounds in treating diseases related to urease activity (Rauf et al., 2010).
Antibacterial Properties
- More et al. (2013) synthesized various substituted thieno(2,3-d)pyrimidines, including those structurally similar to 3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Their research evaluated these compounds for their antibacterial properties, indicating potential applications in combating bacterial infections (More et al., 2013).
Nonlinear Optical Properties
- Mohan et al. (2020) conducted a study on pyrimidine-based bis-uracil derivatives, which are structurally similar to the chemical . They evaluated these compounds for optical and nonlinear optical properties, indicating potential applications in NLO device fabrications (Mohan et al., 2020).
Future Directions
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-7-6-8-14(20)9-12/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAMPRLUCAOILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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